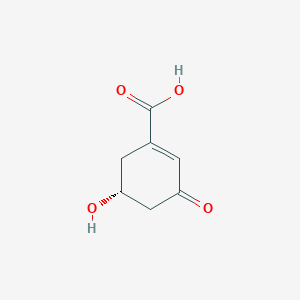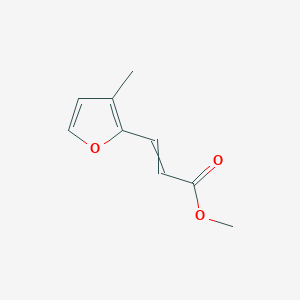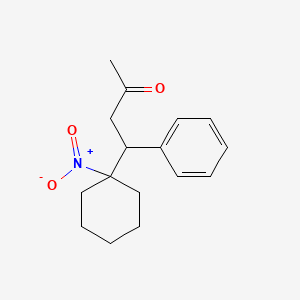
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, a phenyl group, and a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one typically involves a multi-step process. One common method starts with the nitration of cyclohexane to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the phenyl group and the butanone moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-(1-Aminocyclohexyl)-4-phenylbutan-2-one.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Nitrocyclohexyl)-1-ethanol: Similar in structure but with an alcohol group instead of a ketone.
N,N’-bis-[(1-nitrocyclohexyl)-methyl]-piperazine: Contains two nitrocyclohexyl groups attached to a piperazine ring
Uniqueness
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is unique due to its combination of a nitrocyclohexyl group with a phenylbutanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
484001-76-5 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
4-(1-nitrocyclohexyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H21NO3/c1-13(18)12-15(14-8-4-2-5-9-14)16(17(19)20)10-6-3-7-11-16/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
Clé InChI |
WDEDRONTGWUFRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C2(CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
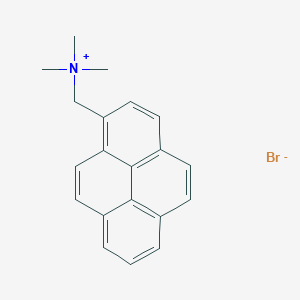
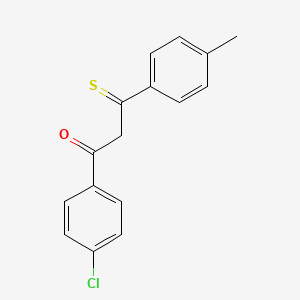
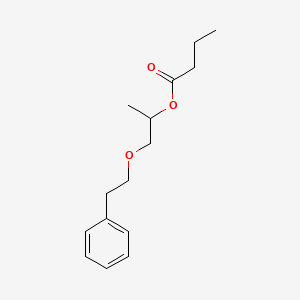

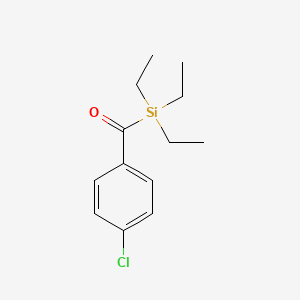

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
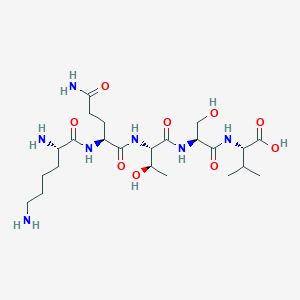

![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
